3-Heptadecylcatechol
Overview
Description
3-Heptadecylcatechol is a chemical compound characterized by a catechol structure substituted at position 3 with a heptadecyl group. Its molecular formula is C23H40O2, and it is known for its hydrophobic properties due to the long alkyl chain attached to the catechol moiety . This compound is also referred to as 3-heptadecyl-1,2-benzenediol or 3-heptadecylpyrocatechol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Heptadecylcatechol can be synthesized through various methods. One common synthetic route involves the alkylation of catechol with heptadecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Heptadecylcatechol undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Substitution: Esters or ethers are formed depending on the reagents used.
Scientific Research Applications
3-Heptadecylcatechol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-heptadecylcatechol involves its interaction with various molecular targets. The catechol moiety can form strong hydrogen bonds with different substrates, while the heptadecyl chain provides hydrophobic interactions. These properties enable the compound to act as an effective adhesive and coating material .
Comparison with Similar Compounds
Similar Compounds
- 3-Heptadecyl-1,2-benzenediol
- 3-Heptadecylpyrocatechol
- Urushiol : A mixture of similar compounds found in poison ivy and poison oak .
Uniqueness
3-Heptadecylcatechol is unique due to its specific substitution pattern and the length of the alkyl chain. This combination imparts distinct hydrophobic properties and makes it particularly useful in applications requiring strong adhesion and hydrophobicity .
Properties
IUPAC Name |
3-heptadecylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h17,19-20,24-25H,2-16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKLUVKXMAMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207331 | |
Record name | 3-Heptadecylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5862-27-1 | |
Record name | 3-Heptadecylcatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5862-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Heptadecylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptadecylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPTADECYLCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29R0483XLZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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